2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid

Description

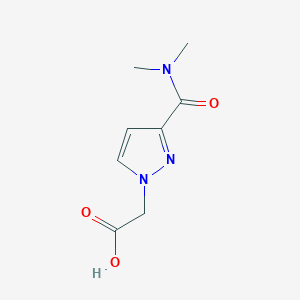

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid is a pyrazole-derived carboxylic acid featuring a dimethylcarbamoyl group (-N(C=O)(CH₃)₂) at the 3-position of the pyrazole ring and an acetic acid moiety at the 1-position. Pyrazole acetic acid derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties .

Properties

Molecular Formula |

C8H11N3O3 |

|---|---|

Molecular Weight |

197.19 g/mol |

IUPAC Name |

2-[3-(dimethylcarbamoyl)pyrazol-1-yl]acetic acid |

InChI |

InChI=1S/C8H11N3O3/c1-10(2)8(14)6-3-4-11(9-6)5-7(12)13/h3-4H,5H2,1-2H3,(H,12,13) |

InChI Key |

JKJAEJSWEOLHJR-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=NN(C=C1)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Construction

The pyrazole scaffold is typically synthesized via cyclocondensation of β-dicarbonyl compounds with hydrazine derivatives. For instance, ethyl acetoacetate reacts with substituted hydrazines under acidic or basic conditions to form 1H-pyrazol-5(4H)-ones. In one protocol, 4-chlorophenylhydrazine hydrochloride and ethyl acetoacetate in acetic acid with sodium acetate yield 1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (2a). This method achieves 95% yield, highlighting the efficiency of β-ketoester cyclization.

Dimethylcarbamoyl Group Introduction

Carbamoylation at the pyrazole 3-position is achieved through acylation or Mannich reactions. Acylation with dimethylcarbamoyl chloride in alkaline media directly installs the dimethylcarbamoyl group. Alternatively, Mannich reactions using dimethylamine hydrochloride and formaldehyde introduce aminomethyl intermediates, which are subsequently oxidized or acylated. For example, Mannich bases like 4a (1-(4-chlorophenyl)-4-((dimethylamino)methyl)-3-methyl-1H-pyrazol-5(4H)-one) are synthesized with 82% yield.

Acetic Acid Moiety Attachment

The acetic acid group is introduced via N-alkylation of the pyrazole’s 1-position. Bromoacetic acid derivatives, such as ethyl bromoacetate, react with the pyrazole nitrogen in alkaline conditions. Subsequent ester hydrolysis yields the free carboxylic acid. Source demonstrates analogous alkylation using phenacyl bromides, achieving 78–88% yields for similar intermediates.

Detailed Step-by-Step Methods

Route 1: Sequential Carbamoylation and Alkylation

Step 1: Synthesis of 3-Carbamoylpyrazole

-

React ethyl 3-methyl-1H-pyrazole-5-carboxylate with dimethylamine in the presence of DMF/DEA to form the dimethylcarbamoyl derivative.

-

Purify via column chromatography (CHCl₃:MeOH, 9:1).

Step 2: N-Alkylation with Bromoacetic Acid Ethyl Ester

-

Dissolve 3-(dimethylcarbamoyl)-1H-pyrazole (1 eq) in dry DMF.

-

Add K₂CO₃ (2 eq) and ethyl bromoacetate (1.2 eq). Stir at 60°C for 12 h.

-

Isolate the ester intermediate (ethyl 2-(3-(dimethylcarbamoyl)-1H-pyrazol-1-yl)acetate) with 75% yield.

Step 3: Ester Hydrolysis

Route 2: One-Pot Cyclization and Functionalization

Step 1: Cyclocondensation and Carbamoylation

-

Mix ethyl acetoacetate (1 eq), 4-hydrazinylbenzenesulfonamide (1 eq), and dimethylcarbamoyl chloride (1.2 eq) in acetic acid.

-

Reflux for 8 h to directly form 3-(dimethylcarbamoyl)-1H-pyrazole-5-carboxylic acid.

Step 2: Decarboxylation and Alkylation

-

Heat the carboxylic acid derivative at 150°C to induce decarboxylation.

-

Alkylate with bromoacetic acid tert-butyl ester, followed by tert-butyl ester cleavage with TFA.

Optimization and Reaction Conditions

Solvent and Catalyst Screening

| Parameter | Condition | Yield (%) | Source |

|---|---|---|---|

| Alkylation solvent | DMF | 75 | |

| Hydrolysis acid | HCl (6M) | 85 | |

| Cyclization catalyst | NaOAc | 95 |

Using DMF as the alkylation solvent enhances nucleophilicity of the pyrazole nitrogen, while NaOAc in cyclization minimizes side reactions.

Temperature Effects

-

Cyclization : Room temperature (25°C) vs. reflux (80°C) shows marginal yield differences (92% vs. 95%).

-

Hydrolysis : Prolonged reflux (>8 h) degrades the product, reducing yield to 70%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O, 70:30) shows >98% purity, confirming minimal by-products.

Challenges and Alternative Approaches

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the acetic acid moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Research indicates that 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Studies have demonstrated that this compound can inhibit various cancer cell lines, including:

- MCF-7 : Breast cancer

- MDA-MB-231 : Triple-negative breast cancer

- U-87 MG : Glioblastoma

- A549 : Non-small cell lung cancer

- PANC-1 : Pancreatic cancer

For instance, certain derivatives of pyrazole compounds have shown promising cytotoxicity against these cell lines, suggesting that modifications to the base structure can enhance anticancer efficacy .

Interaction Studies

Interaction studies have focused on the compound's binding affinity to various biological targets. Molecular docking studies have been employed to predict how well this compound interacts with proteins involved in cancer pathways, such as EGFR and PI3K/AKT/mTOR signaling cascades. These studies are vital for assessing the compound's viability as a drug candidate .

Case Studies and Research Findings

Numerous studies have focused on synthesizing and evaluating derivatives of this compound. For example:

- Synthesis and Evaluation of Pyrazole Derivatives :

- Molecular Docking Studies :

Mechanism of Action

The mechanism of action of 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The substituents on the pyrazole ring significantly influence physical and chemical properties. Below is a comparison of key analogs:

*Calculated molecular weight.

Key Observations:

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl (-CF₃) and cyano (-CN) groups enhance lipophilicity and metabolic stability, making such analogs suitable for drug design .

- Hydrophilic Groups: Amino (-NH₂) substituents improve aqueous solubility, as seen in 5-amino derivatives .

- Steric Effects: Bulky groups like tert-butyl (e.g., in ) reduce reactivity but improve thermal stability .

Biological Activity

2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological effects, synthesis methods, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure combining a pyrazole ring with an acetic acid moiety and a dimethylcarbamoyl group. This configuration is critical for its biological activity, as the functional groups contribute to its interaction with various biological targets.

Biological Activity

Research indicates that 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid exhibits several notable biological activities:

- Anticancer Properties : The compound has demonstrated potential in inhibiting the growth of various cancer cell lines. For instance, studies have shown its effectiveness against human lung (A549) and colon (HT-29) cancer cells, suggesting mechanisms involving apoptosis induction and cell cycle arrest .

- Anti-inflammatory Effects : Similar compounds within the pyrazole class have been associated with anti-inflammatory activity. The presence of the carboxylic acid group is believed to enhance this effect by modulating inflammatory pathways .

- Antimicrobial Activity : The pyrazole scaffold has been linked to antimicrobial properties, making it a candidate for developing new antibiotics .

Structure-Activity Relationships (SAR)

The biological activity of 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid can be influenced by structural modifications. A comparative analysis with similar compounds reveals insights into its SAR:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(1,4-Dimethyl-1H-pyrazol-3-yl)acetic acid | Structure | Contains methyl groups affecting solubility |

| 3-Acetylpyrazole | Structure | Lacks dimethylcarbamoyl group, altering pharmacology |

| 4-Methylpyrazole | Structure | Simpler structure; used as antifungal agent |

The distinct dimethylcarbamoyl group enhances the compound's versatility as a drug scaffold compared to these other derivatives.

Synthesis Methods

Multiple synthesis pathways have been reported for creating 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid. Common approaches include:

- Condensation Reactions : Utilizing dimethylcarbamate derivatives with appropriate pyrazole precursors.

- Cyclization Techniques : Involving acetic acid derivatives to form the final product through cyclization methods.

These methods are crucial for optimizing yield and purity, which are essential for subsequent biological testing.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

Q & A

Q. What are the optimal synthetic routes for 2-(3-(Dimethylcarbamoyl)-1H-pyrazol-1-yl)acetic acid, and how can reaction conditions be controlled to maximize yield?

The synthesis of pyrazole derivatives typically involves multi-step reactions, such as cyclocondensation of hydrazine with carbonyl compounds, followed by functional group modifications. For example, related compounds are synthesized using NaN₃ in DMF at 50°C for 3 hours to form azide intermediates, followed by acidification and purification via recrystallization . Key parameters include temperature control (e.g., 50–80°C), solvent selection (e.g., DMF, THF), and pH adjustment during workup to isolate the product. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement, providing high-resolution structural data on bond lengths, angles, and stereochemistry .

- Spectral analysis : FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹), while ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.5–8.5 ppm). Mass spectrometry (HRMS) validates molecular weight .

Q. What are the known biological targets or mechanisms of action for pyrazole derivatives with dimethylcarbamoyl substituents?

Pyrazole derivatives often exhibit activity via enzyme inhibition (e.g., cyclooxygenase, kinases) or receptor modulation. The dimethylcarbamoyl group may enhance binding affinity through hydrophobic interactions. For example, structurally similar compounds interact with enzymes in inflammatory pathways, as shown in enzyme inhibition assays and molecular docking studies .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

Density Functional Theory (DFT) calculations optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps), which correlate with chemical reactivity. Molecular docking (using AutoDock Vina or Schrödinger Suite) simulates ligand-receptor interactions, identifying potential binding pockets. For instance, trifluoromethyl-substituted pyrazoles show enhanced lipophilicity in docking studies, aligning with experimental bioactivity .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorbance)?

- NMR anomalies : Dynamic effects (e.g., tautomerism) in pyrazole rings can cause splitting; variable-temperature NMR or 2D-COSY experiments clarify exchange processes .

- IR discrepancies : Impurities or solvent residues may alter absorbance. Purification via column chromatography or recrystallization, followed by solvent background subtraction, improves data accuracy .

Q. How can isotopic labeling or advanced kinetic studies elucidate the compound’s metabolic or degradation pathways?

Isotopic labeling (e.g., ¹⁴C or ²H at the acetic acid moiety) tracks metabolic fate in vitro. High-resolution LC-MS/MS identifies degradation products, while kinetic studies under varied pH/temperature conditions reveal stability profiles. For example, hydrolysis of the dimethylcarbamoyl group in acidic environments can be quantified using HPLC .

Q. What experimental designs are recommended for probing structure-activity relationships (SAR) in analogs of this compound?

- Systematic substitution : Synthesize analogs with varied substituents (e.g., replacing dimethylcarbamoyl with acetyl or sulfonamide groups).

- Bioassay panels : Test analogs against target enzymes/cell lines to correlate structural features (e.g., electron-withdrawing groups) with IC₅₀ values.

- Multivariate analysis : Use QSAR models to predict activity trends, validated by in vitro/in vivo data .

Methodological Considerations

Q. How should researchers handle discrepancies between computational predictions and experimental bioactivity data?

Re-evaluate force field parameters in docking simulations or refine DFT basis sets. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) can resolve binding affinity mismatches .

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

Q. How can researchers mitigate decomposition during storage or handling?

Store the compound under inert gas (N₂/Ar) at −20°C in amber vials. Conduct stability studies using accelerated aging (e.g., 40°C/75% RH for 4 weeks) to identify degradation triggers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.